4-[2-(4-Methylphenoxy)acetamido]butanoic acid
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Overview
Description
4-(2-(P-tolyloxy)acetamido)butanoic acid is an organic compound with the molecular formula C13H17NO4. This compound is characterized by the presence of a p-tolyloxy group attached to an acetamido group, which is further connected to a butanoic acid chain. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(P-tolyloxy)acetamido)butanoic acid typically involves the reaction of p-tolyl acetate with butanoic acid derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, followed by the addition of acetamido groups through amidation reactions.
Industrial Production Methods
In industrial settings, the production of 4-(2-(P-tolyloxy)acetamido)butanoic acid often involves large-scale batch reactions. These processes utilize high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The use of automated systems and continuous monitoring helps in optimizing the yield and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
4-(2-(P-tolyloxy)acetamido)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the p-tolyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(2-(P-tolyloxy)acetamido)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(P-tolyloxy)acetamido)butanoic acid involves its interaction with specific molecular targets. The p-tolyloxy group can interact with hydrophobic regions of proteins, while the acetamido group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(P-methoxyphenoxy)acetamido)butanoic acid
- 4-(2-(P-chlorophenoxy)acetamido)butanoic acid
- 4-(2-(P-bromophenoxy)acetamido)butanoic acid
Uniqueness
4-(2-(P-tolyloxy)acetamido)butanoic acid is unique due to the presence of the p-tolyloxy group, which imparts specific hydrophobic and electronic properties. This makes it distinct from other similar compounds that may have different substituents on the phenoxy group, leading to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H17NO4 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
4-[[2-(4-methylphenoxy)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-10-4-6-11(7-5-10)18-9-12(15)14-8-2-3-13(16)17/h4-7H,2-3,8-9H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
NNJDYQFKEGOEBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCCCC(=O)O |
Origin of Product |
United States |
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